molecular formula C23H25N5O4 B2598061 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea CAS No. 946356-16-7

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B2598061
CAS No.: 946356-16-7
M. Wt: 435.484
InChI Key: CVCIOCDRHMGBAC-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea typically involves the following steps:

    Formation of the 2,3-Dihydrobenzo[b][1,4]dioxin ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrimidinyl group: The 2-methyl-6-propoxypyrimidin-4-yl group can be introduced via a nucleophilic substitution reaction.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings or the urea linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-aminophenyl)urea: A similar compound with a different substituent on the phenyl ring.

    1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(2-methylpyrimidin-4-yl)amino)phenyl)urea: A compound with a different pyrimidinyl group.

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-3-10-32-22-14-21(24-15(2)25-22)26-16-4-6-17(7-5-16)27-23(29)28-18-8-9-19-20(13-18)31-12-11-30-19/h4-9,13-14H,3,10-12H2,1-2H3,(H,24,25,26)(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCIOCDRHMGBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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